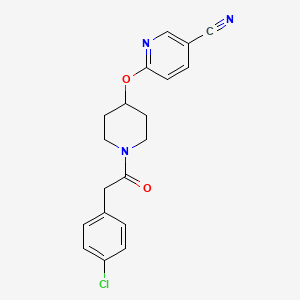

6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c20-16-4-1-14(2-5-16)11-19(24)23-9-7-17(8-10-23)25-18-6-3-15(12-21)13-22-18/h1-6,13,17H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPAPTHETOLMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic derivative that combines elements of piperidine and nicotinonitrile structures. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₇H₁₉ClN₂O

- CAS Number : 10892005

- Structural Representation :

Antibacterial Activity

Research indicates that compounds with piperidine and chlorophenyl moieties exhibit significant antibacterial properties. In a study examining various piperidine derivatives, it was found that those with electron-donating groups on the phenyl ring showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Antifungal Activity

The compound also exhibits antifungal activity, particularly against Candida albicans. The MIC values for antifungal activity were reported to be between 16.69 to 78.23 µM . The presence of the piperidine ring is often linked to enhanced antifungal properties in various derivatives.

Enzyme Inhibition

In addition to its antimicrobial activities, the compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This property is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's disease . The inhibition potency varies among different derivatives, highlighting the importance of structural modifications in enhancing bioactivity.

Study on Piperidine Derivatives

In a comprehensive study focusing on synthesized piperidine derivatives, researchers evaluated their biological activities across multiple parameters, including antibacterial and antifungal effects. The study highlighted that modifications to the piperidine structure significantly influenced the biological outcomes, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Clinical Implications

The biological activities of compounds like This compound are not only relevant in laboratory settings but also have potential clinical implications. Their efficacy against resistant bacterial strains and their role in enzyme inhibition position them as promising candidates for further pharmacological exploration.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 2: 2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid phosphoric acid salt

- Structure : Features a benzo[d][1,3]dioxole core, piperidine ring, and 4-chlorophenyl group.

- Activity : Acts as an IP agonist with enhanced pharmacokinetic (PK) properties, including prolonged plasma half-life compared to beraprost sodium. Inhibits platelet aggregation, suggesting cardiovascular applications .

- Key Differences: The benzo[d][1,3]dioxole core and phosphoric acid salt substituent contrast with the nicotinonitrile core and acetylated piperidine in the target compound. These structural variations likely alter target selectivity and metabolic stability.

Compound 15: Ethyl 6-((1-Benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate

- Structure: Contains a nicotinate ester, benzylpiperidine, and cyano group.

- Key Differences : The benzylpiperidine and ester groups differ from the acetylated piperidine and free nitrile in the target compound. These modifications may influence blood-brain barrier penetration and enzymatic inhibition potency.

USP-Listed Related Compounds

- Examples include 2-(4-chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride and 2-(4-isobutylphenyl)prop-2-enoic acid. These compounds highlight the prevalence of chlorophenyl and nitrile groups in pharmacopeial impurities, underscoring their stability challenges during synthesis .

Structure-Activity Relationship (SAR) Analysis

SAR Insights :

- The nicotinonitrile core in the target compound and Compound 15 may facilitate hydrogen bonding with enzymatic targets, though ester vs. nitrile functionalities could alter binding kinetics.

- Piperidine substitutions (acetyl vs. benzyl vs. phosphoric acid) critically influence metabolic stability and selectivity. For example, acetylated piperidine in the target compound may reduce first-pass metabolism compared to Compound 15’s benzyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.